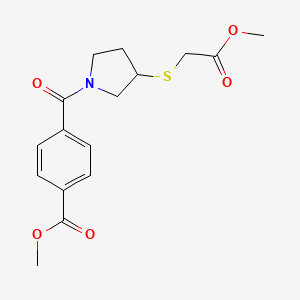

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(2-methoxy-2-oxoethyl)sulfanylpyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-21-14(18)10-23-13-7-8-17(9-13)15(19)11-3-5-12(6-4-11)16(20)22-2/h3-6,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUJICLCYZLDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization One common approach is to start with a pyrrolidine derivative, which is then reacted with a benzoic acid derivative under esterification conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The methoxy-oxoethyl thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

Substitution: The ester and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ester or thio groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Research indicates that Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies suggest that it inhibits bacterial growth by disrupting cell wall synthesis and metabolic processes .

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interaction with specific molecular targets involved in cancer pathways makes it a candidate for further development in oncology .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating potential in reducing inflammation markers in vitro and in vivo models .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound was tested using disk diffusion methods, showing significant inhibition zones compared to control groups.

Case Study 2: Anticancer Potential

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis as evidenced by increased caspase activity and Annexin V staining, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, altering its activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: This compound shares the methoxy-oxoethyl thio group but has a different core structure.

Methyl 4-(3-((2-ethoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate: Similar to the target compound but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate is unique due to its specific combination of functional groups and the overall structure, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Molecular Formula

The molecular formula of this compound is .

Structural Characteristics

The compound features a benzoate group linked to a pyrrolidine derivative, which is further substituted with a thioether moiety. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thioether group may enhance its lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the pyrrolidine ring have shown enhanced activity against Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin by substantial margins .

Case Study: Antibacterial Efficacy

In a comparative study, various derivatives were tested against a panel of bacteria. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, demonstrating potent antibacterial activity .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |

|---|---|---|---|

| Compound 8 | 0.004 | 0.008 | E. cloacae |

| Compound 11 | 0.011 | 0.030 | S. aureus |

| Compound 12 | 0.015 | 0.020 | Bacillus cereus |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains, with MIC values ranging from 0.004 to 0.06 mg/mL . This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.

Safety and Toxicity

The safety profile of this compound has not been extensively documented in available literature; however, related pyrrolidine derivatives typically exhibit low toxicity levels in preliminary studies . Further toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-(3-((2-methoxy-2-oxoethyl)thio)pyrrolidine-1-carbonyl)benzoate?

Answer:

The synthesis typically involves multi-step reactions focusing on pyrrolidine ring functionalization and ester coupling. For example:

- Pyrrolidine Core Formation : A thioether linkage is introduced via nucleophilic substitution between a pyrrolidine derivative and 2-methoxy-2-oxoethyl thiol. This step may require base catalysis (e.g., KOH) to deprotonate the thiol group .

- Ester Coupling : The benzoate moiety is attached using carbodiimide coupling agents (e.g., DCC) or activated esters. demonstrates similar steps for methyl benzoate derivatives, achieving yields up to 82% under optimized conditions .

- Purification : Column chromatography (e.g., 19:1 PhMe:EtOAc) or recrystallization is employed, as noted in Pd-catalyzed syntheses of analogous pyrrolidine esters .

Basic: How is the structural integrity of this compound verified in academic research?

Answer:

Key analytical techniques include:

- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, carbonyl carbons in pyrrolidine and ester groups resonate at δ ~165-175 ppm, while methoxy protons appear as singlets near δ 3.7–3.9 ppm .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at ~1675–1703 cm, and thioether (C-S) bands near 600–700 cm .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ion peaks, with mass accuracy within ±0.2 ppm (e.g., [M+H] at 388.1344 in ) .

Basic: What safety precautions are recommended when handling this compound?

Answer:

While specific GHS data may be lacking for this compound, general protocols for pyrrolidine derivatives include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps .

- Waste Disposal : Follow institutional guidelines for organic waste, as improper release may pose environmental hazards .

Advanced: How can researchers optimize stereochemical control during synthesis?

Answer:

Stereoselectivity in pyrrolidine derivatives often depends on:

- Chiral Catalysts : Pd(dba) with phosphine ligands (e.g., PA-Ph) can induce enantioselectivity, as shown in for analogous compounds (3:2 enantiomeric ratio) .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers.

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce epimerization risks during coupling steps .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Variable-Temperature NMR : For dynamic systems (e.g., rotamers), spectra acquired at higher temperatures (65°C) simplify splitting patterns, as demonstrated in .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in bond lengths/angles, especially for sterically hindered pyrrolidine derivatives .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, cross-verifying experimental data .

Advanced: How are reaction conditions tailored to improve yield and purity?

Answer:

- Catalyst Screening : Pd-based catalysts (e.g., 5 mol% Pd(dba)) enhance cross-coupling efficiency, as shown in (69% yield) .

- Solvent Optimization : Methanol or 1,4-dioxane improves solubility of intermediates, reducing side reactions (e.g., achieved 82% yield in acetic acid) .

- Workup Protocols : Acid-base extraction removes unreacted reagents, while FCC (Flash Column Chromatography) isolates high-purity products (>95%) .

Advanced: What methodologies evaluate the biological activity of this compound?

Answer:

Though direct data is limited in the evidence, standard approaches include:

- Antibacterial Assays : Broth microdilution to determine Minimum Inhibitory Concentrations (MICs), as applied to structurally related pyrrolidine derivatives in .

- Enzyme Inhibition Studies : Molecular docking against target proteins (e.g., bacterial enzymes) to predict binding affinity.

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .

Advanced: How do researchers address challenges in scaling up synthesis for preclinical studies?

Answer:

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., thioether formation).

- Catalyst Recovery : Immobilized catalysts (e.g., Pd on carbon) reduce costs and metal leaching .

- Process Analytical Technology (PAT) : In-line IR or HPLC monitors reaction progression, ensuring consistency .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- LogP Calculations : Software like MarvinSketch estimates partition coefficients (e.g., LogP ~4.4 for benzoate derivatives in ) .

- pKa Prediction : Tools like ACD/Labs predict ionization states, critical for bioavailability studies.

- Molecular Dynamics (MD) Simulations : Model solubility and aggregation behavior in aqueous buffers.

Advanced: How can crystallographic data refine the understanding of this compound’s conformation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.